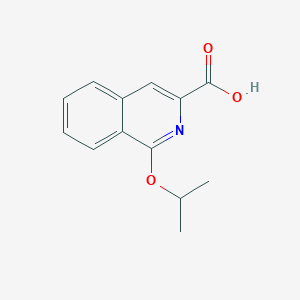
4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Functionalization: The porphyrin core is then functionalized with N,N,N-trimethylanilinium groups through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination.
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can convert the compound into reduced porphyrin species.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the porphyrin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
科学研究应用
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological systems, particularly in understanding the role of porphyrins in cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic devices.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, facilitating electron transfer processes. This property is crucial in its role as a catalyst and in photodynamic therapy, where it generates reactive oxygen species to induce cell death in cancer cells.
相似化合物的比较
Similar Compounds
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has similar structural features but different functional groups, leading to distinct properties and applications.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: Another porphyrin derivative with unique functional groups that influence its reactivity and applications.
Uniqueness
4,4’,4’‘,4’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(N,N,N-trimethylanilinium) tetrachloride stands out due to its specific functional groups, which enhance its solubility and reactivity. These properties make it particularly suitable for applications in photodynamic therapy and as a catalyst in organic synthesis.
属性
分子式 |
C56H62Cl4N8 |
|---|---|
分子量 |
988.9 g/mol |
IUPAC 名称 |
trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium;tetrachloride |
InChI |
InChI=1S/C56H62N8.4ClH/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;/h13-36,57-58H,1-12H3;4*1H/q+4;;;;/p-4 |
InChI 键 |
YBIYVHKBSJIJPU-UHFFFAOYSA-J |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
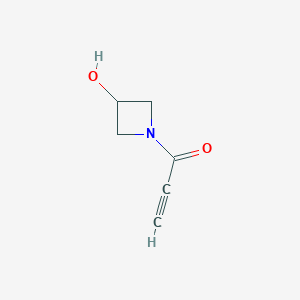
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

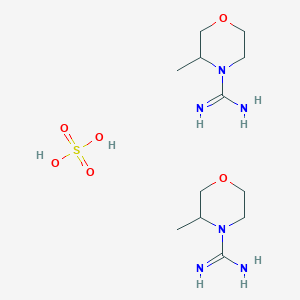
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)


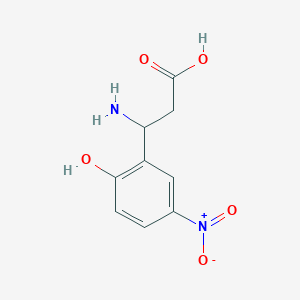
![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)
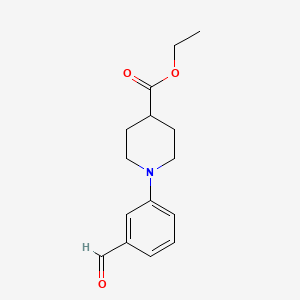
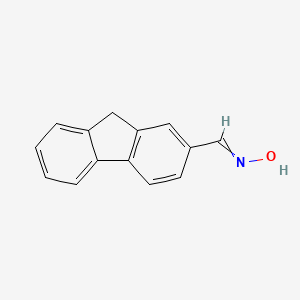
![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)
